

commercial suppliers of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-6-fluoropyridazine** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist Introduction: The Strategic Value of 3-Bromo-6-fluoropyridazine in Modern Drug Discovery

3-Bromo-6-fluoropyridazine (CAS No. 1353854-35-9) is a halogenated pyridazine derivative that has emerged as a highly versatile and valuable building block for researchers in medicinal chemistry and drug development.^[1] Its strategic importance is rooted in the distinct reactivity of its two halogen substituents. The fluorine and bromine atoms, positioned on an electron-deficient pyridazine core, provide orthogonal chemical handles for sequential, site-selective modifications.

The incorporation of a fluorine atom or fluorine-containing motifs is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.^{[2][3]} The **3-Bromo-6-fluoropyridazine** scaffold allows for the precise introduction of the pyridazine moiety, a common heterocycle in pharmaceuticals, while offering two distinct vectors for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth overview of its commercial availability, safe handling, and core applications, equipping researchers with the technical knowledge to effectively leverage this reagent in their synthetic campaigns.

Part 1: Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is paramount for reproducible research and development. **3-Bromo-6-fluoropyridazine** is available from several reputable chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development. When selecting a supplier, key considerations should include purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
BLD Pharm	1353854-35-9	C ₄ H ₂ BrFN ₂	176.97	Offers the product for research use, specifying storage under an inert atmosphere at 2-8°C.[1]
Compound Net Biotechnology Inc.	1353854-35-9	C ₄ H ₂ BrFN ₂	176.97	A China-based manufacturer listing the product for sale in industrial grades.[4]
HANGZHOU LEAP CHEM CO., LTD.	1353854-35-9	C ₄ H ₂ BrFN ₂	176.97	A China-based trader offering the product.[5]

Note: This table is not exhaustive but represents a sample of publicly listed suppliers. Researchers should conduct their own due diligence and request quotations and specifications directly from suppliers.

Part 2: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.

Key Physicochemical Properties:

- Molecular Formula: C₄H₂BrFN₂[\[1\]](#)
- Molecular Weight: 176.97 g/mol [\[1\]](#)
- Appearance: Typically an off-white to yellow solid.
- Storage: Recommended storage is under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.[\[1\]](#)

Hazard Identification and Safety Protocols

Based on safety data sheets for analogous halogenated heterocyclic compounds, **3-Bromo-6-fluoropyridazine** should be handled with care.[\[6\]](#)[\[7\]](#)

Primary Hazards:

- Acute Toxicity: Harmful if swallowed.[\[7\]](#)
- Skin Corrosion/Irritation: Causes skin irritation.[\[6\]](#)[\[7\]](#)
- Eye Damage/Irritation: Causes serious eye irritation.[\[6\]](#)[\[7\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[7\]](#)

Mandatory Handling Precautions:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[\[7\]](#) Ensure a safety shower and eye wash station are readily accessible.

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.
 - Eye Protection: Use safety goggles with side-shields or a face shield.[\[7\]](#)
 - Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[\[7\]](#)
- Safe Handling Practices: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[\[8\]](#) Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[7\]](#)
- Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[8\]](#)[\[9\]](#) Keep away from strong oxidizing agents and strong acids.[\[9\]](#)

Part 3: Key Synthetic Applications & Mechanistic Rationale

The synthetic utility of **3-Bromo-6-fluoropyridazine** stems from the differential reactivity of the C-F and C-Br bonds. The electron-deficient nature of the pyridazine ring renders the C6 position, bonded to fluorine, susceptible to Nucleophilic Aromatic Substitution (SNAr). Concurrently, the C3 position, bonded to bromine, is an ideal site for Palladium-Catalyzed Cross-Coupling Reactions. This orthogonality allows for a modular and predictable approach to synthesizing complex derivatives.

Diagram of Key Synthetic Pathways

Caption: Key reaction pathways for **3-Bromo-6-fluoropyridazine**.

Causality Behind Reactivity:

- SNAr at C6: The pyridazine ring's two adjacent nitrogen atoms act as powerful electron-withdrawing groups. This significantly lowers the electron density of the aromatic system, particularly at the C6 position, making it highly susceptible to attack by nucleophiles. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which

polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. This pathway is commonly exploited for introducing amine, ether, and thioether functionalities.[10]

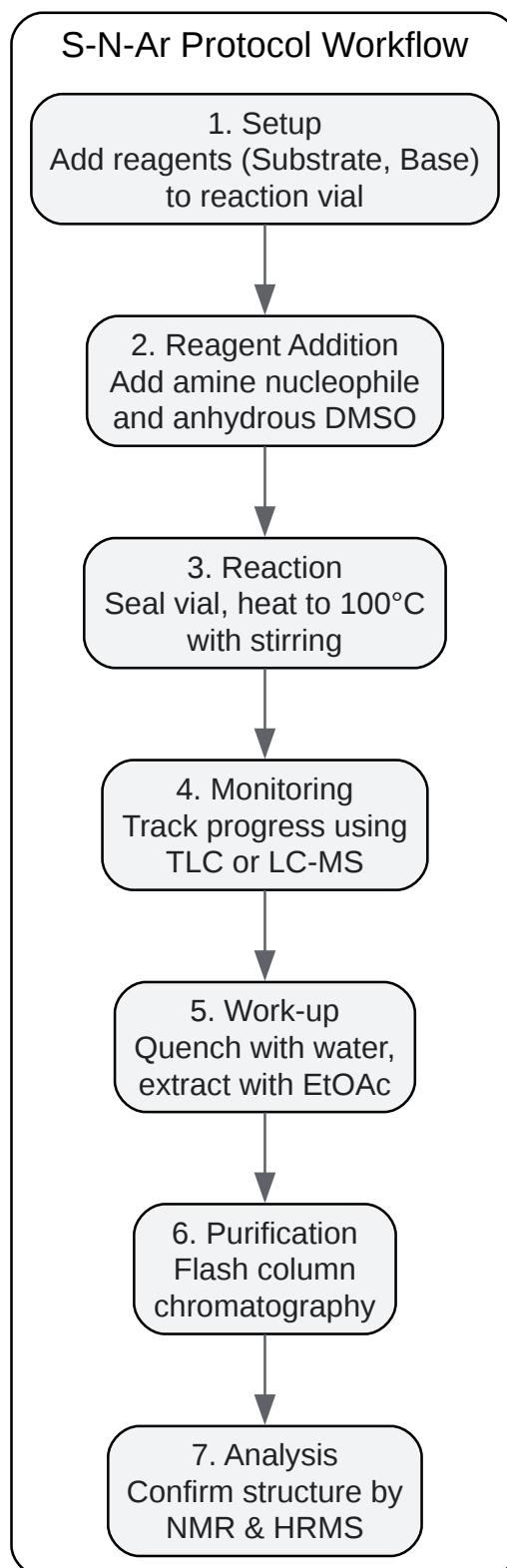
- Cross-Coupling at C3: The Carbon-Bromine bond is a classic and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These methods are foundational for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amine groups at the C3 position.[11]

Part 4: Detailed Experimental Protocol: SNAr Amination

The following protocol provides a representative, self-validating system for the SNAr reaction of **3-Bromo-6-fluoropyridazine** with a generic primary or secondary amine.

Objective: To synthesize a 3-Bromo-6-(amino)pyridazine derivative.

Materials:


- **3-Bromo-6-fluoropyridazine** (1.0 eq)
- Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Reaction vial with a stir bar
- Heating block or oil bath with temperature control

Step-by-Step Methodology

- Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add **3-Bromo-6-fluoropyridazine** (e.g., 177 mg, 1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

- Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq) followed by anhydrous DMSO (e.g., 5 mL).
- Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath set to 100°C. Stir the reaction mixture vigorously.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting material (**3-Bromo-6-fluoropyridazine**) indicates completion.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
 - Extract the aqueous layer with ethyl acetate (2 x 20 mL).
 - Combine the organic layers and wash with brine (2 x 20 mL).
 - Dry the combined organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-Bromo-6-(amino)pyridazine product.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and HRMS.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical SNAr reaction.

Conclusion

3-Bromo-6-fluoropyridazine is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its commercial availability, coupled with the well-defined and orthogonal reactivity of its C-F and C-Br bonds, provides a robust platform for the rapid diversification of lead compounds. By understanding the principles of its reactivity and adhering to safe handling protocols, researchers can efficiently generate libraries of novel pyridazine-containing molecules, accelerating the drug discovery and development process.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1353854-35-9|3-Bromo-6-fluoropyridazine|BLD Pharm [bldpharm.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial suppliers of 3-Bromo-6-fluoropyridazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444523#commercial-suppliers-of-3-bromo-6-fluoropyridazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com